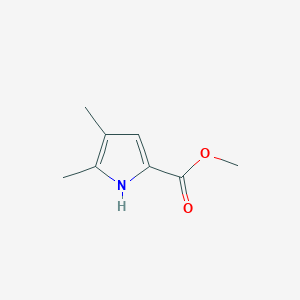
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, also known as 4,5-DMPC, is a synthetic organic compound belonging to the class of pyrroles. It is a white, crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 112-114°C. 4,5-DMPC is a versatile compound that has been widely used in various scientific research applications, such as molecular biology, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Pyrrole derivatives, including methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, serve as essential building blocks in drug design and development. Their versatility, selectivity, and biocompatibility make them valuable tools for creating novel pharmaceutical agents. Researchers have explored pyrrole-based compounds for their potential therapeutic effects, such as antimicrobial, anti-inflammatory, and antitumor activities . In drug discovery, this compound could be a starting point for designing new drugs with specific biological targets.
Material Science and Nanotechnology
Pyrrole derivatives find applications in material science due to their unique electronic properties. Researchers have used them to create conductive polymers, sensors, and functional coatings. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate could contribute to the development of innovative materials for electronic devices, solar cells, and flexible displays. Its incorporation into nanomaterials may enhance their performance and stability .
Catalysis and Green Chemistry
Pyrrole derivatives serve as catalysts in various chemical reactions. Green chemistry principles emphasize sustainable and environmentally friendly methods. Researchers have explored green solvent-based approaches, microwave-aided methods, and solvent-free techniques for synthesizing pyrroles. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate could play a role in catalytic processes, especially when combined with proline, copper oxides, or oxones as catalysts .
Functional Materials and Polymers
The unique structure of pyrrole derivatives allows their incorporation into functional materials. Researchers have explored their use in conducting polymers, organic semiconductors, and optoelectronic devices. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate might contribute to the development of novel materials with tailored properties, such as electrical conductivity, light absorption, and charge transport .
Biological Imaging and Fluorescent Probes
Fluorescent pyrrole derivatives have applications in biological imaging and diagnostics. Their ability to emit light upon excitation makes them useful as fluorescent probes. Researchers have modified pyrrole scaffolds to create imaging agents for detecting specific biomolecules, monitoring cellular processes, and studying disease pathways. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate could be explored for similar purposes .
Organic Synthesis and Chemical Biology
Pyrrole derivatives participate in diverse organic reactions. Their functional groups allow for versatile transformations, such as functionalization, cyclization, and cross-coupling. Researchers have used pyrroles as intermediates in the synthesis of complex natural products and bioactive compounds. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate could serve as a valuable building block in chemical biology research .
Wirkmechanismus
Target of Action
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole compound . Pyrrole compounds are known to have a broad range of biological activities . .
Mode of Action
It is known that pyrrole compounds can interact with various biological targets due to their versatile chemical structure . They can bind to these targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrrole compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Pyrrole compounds are known to have a broad range of biological activities, which can lead to various molecular and cellular effects .
Eigenschaften
IUPAC Name |
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(8(10)11-3)9-6(5)2/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHZVQXBFWIPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



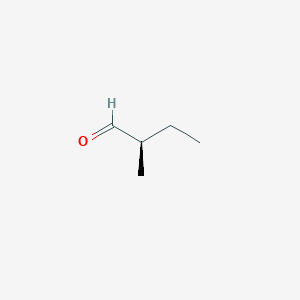
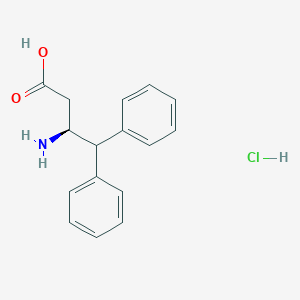
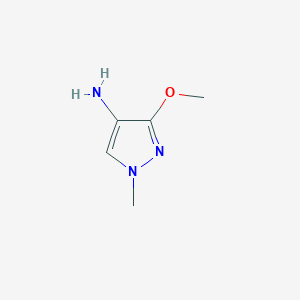

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
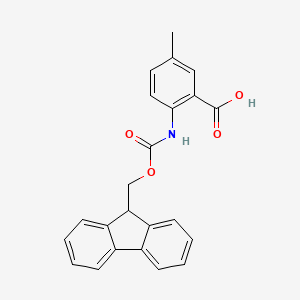

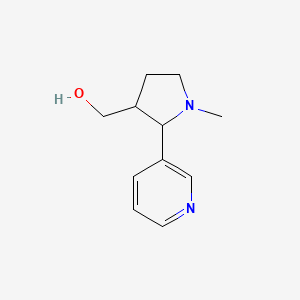

![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)

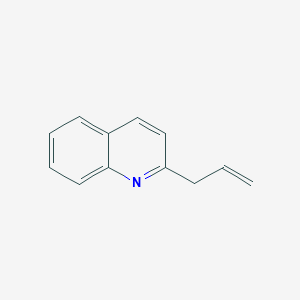
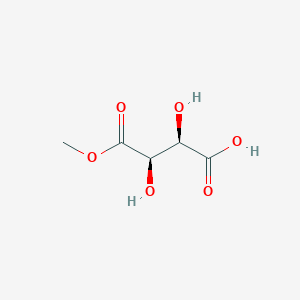
![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)